molecular formula C17H27N5O2 B5317916 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine

3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine

Cat. No. B5317916
M. Wt: 333.4 g/mol
InChI Key: HMWCEETZVVIUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine, also known as P4MP, is a chemical compound that has recently gained attention in the field of scientific research. This compound is synthesized through a specific method and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and signaling pathways. In the field of medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, this compound has been shown to regulate the expression of specific genes that are involved in plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to increase the activity of specific enzymes that are involved in the metabolism of plant hormones such as gibberellins and auxins. It has also been shown to increase the uptake of nutrients such as nitrogen and phosphorus by plants.

Advantages and Limitations for Lab Experiments

3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments. Another limitation is that this compound has not been extensively studied in humans, which limits its potential applications in medicine.

Future Directions

There are several future directions for the study of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine. In the field of medicine, future studies could focus on the development of this compound derivatives that have increased potency and selectivity for specific targets. In agriculture, future studies could focus on the optimization of this compound application methods and dosage to maximize crop yield and quality. In environmental science, future studies could focus on the development of this compound-based water treatment methods that are cost-effective and environmentally friendly. Overall, the study of this compound has the potential to lead to significant advancements in various fields of scientific research.

Synthesis Methods

The synthesis of 3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1,4-dichlorobutane with morpholine, which leads to the formation of 3-propyl-4-morpholinobutan-1-ol. This intermediate is then reacted with pyrimidine-2-carboxylic acid to form 3-propyl-4-[(4-pyrimidin-2-yl)piperazin-1-yl]butan-1-ol. The final step involves the acetylation of the piperazine nitrogen with acetic anhydride, which leads to the formation of this compound.

Scientific Research Applications

3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to increase the yield and quality of crops such as rice and wheat. In environmental science, this compound has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals from contaminated water.

properties

IUPAC Name

1-(3-propylmorpholin-4-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-2-4-15-14-24-12-11-22(15)16(23)13-20-7-9-21(10-8-20)17-18-5-3-6-19-17/h3,5-6,15H,2,4,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWCEETZVVIUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1C(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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